4-(2,2-二甲氧基羰基丙基)苯乙酸

描述

Synthesis Analysis

The synthesis of phenylacetic acid derivatives, including compounds similar to 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, often involves catalyzed carboxylation of aryl C-H bonds. A method has been developed using Pd(II)-catalyzed reactions for the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids, which could be applicable to the synthesis of our compound of interest (Giri & Yu, 2008).

Molecular Structure Analysis

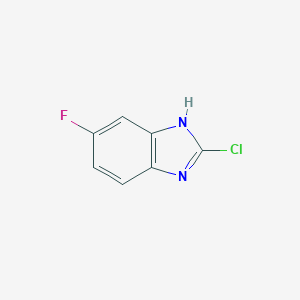

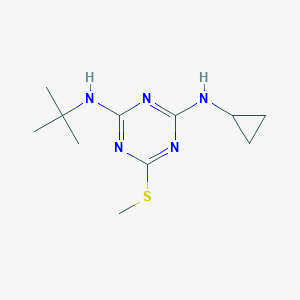

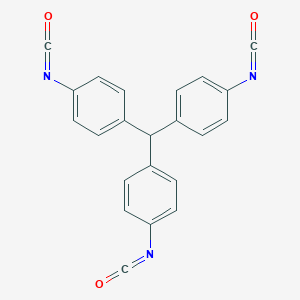

The molecular structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, as with other similar compounds, is characterized by its phenylacetic acid core and the substitution pattern on the phenyl ring. Techniques such as X-ray crystallography have been employed to characterize the first C-H insertion Pd-aryl complex from carboxylic acids, providing insights into the bonding and configuration of such compounds (Giri & Yu, 2008).

Chemical Reactions and Properties

Phenylacetic acid derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo condensation reactions, offering pathways to synthesize compounds with antimicrobial activity or other biological properties (Bedair et al., 2006).

Physical Properties Analysis

The physical properties of phenylacetic acid derivatives are crucial for their practical applications. These properties include solubility, melting point, and crystalline structure, which can be determined through spectroscopic and thermal characteristics analyses. Such studies help in understanding the behavior of these compounds under different conditions (Sienkiewicz-Gromiuk et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid are influenced by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interactions with other molecules. Studies on similar phenylacetic acid derivatives have explored their enzyme inhibition capabilities, providing a window into their potential utility in biochemical applications (Silvestri et al., 1994).

科学研究应用

合成和化学应用

抗菌活性:一项研究详细介绍了氨基苯乙酸衍生物的合成,展示了有前景的抗菌活性。这表明在开发新型抗菌剂方面具有潜在应用 (Bedair 等,2006).

环境修复:苯乙酸(一种相关化合物)已在生物技术和制药行业广泛使用。由于其多样的生物和药用活性,从水流中去除它至关重要。吸附法(包括物理、化学和自然系统)因其成本低和处理稳定性高而备受青睐,表明具有潜在的环境应用 (Madan & Wasewar, 2017).

生物和环境影响

植物再生:研究表明,具有结构相似性的 4-苯丁酸通过模拟外源生长素的作用来促进植物再生,表明在植物组织培养工程和植物 β-氧化途径研究中具有潜在应用 (Iwase 等,2022).

植物修复:一项研究描述了使用细菌内生菌来增强对 2,4-二氯苯氧乙酸(一种广泛使用的除草剂)的植物修复。这种方法显示出减少农作物和受污染基质中有毒除草剂残留的希望 (Germaine 等,2006).

光催化降解

除草剂降解:光催化降解的创新为选择性吸附和随后降解除草剂(如 2,4-二氯苯氧乙酸)提供了一种方法,使用 TiO2 纳米管/硅烷化氧化石墨烯基分子印迹聚合物。这展示了一种解决除草剂污染对水生生态和人类健康构成威胁的有效方法 (Anirudhan & Anju, 2019).

安全和危害

The safety data sheet for “4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid” can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, and handling .

属性

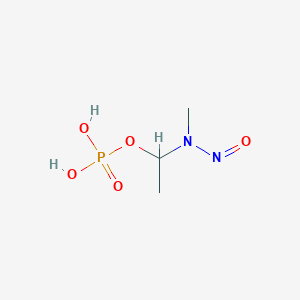

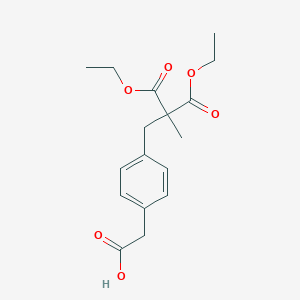

IUPAC Name |

2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-4-22-15(20)17(3,16(21)23-5-2)11-13-8-6-12(7-9-13)10-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAHFKQDELAIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)CC(=O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444862 | |

| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |

CAS RN |

223123-57-7 | |

| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)